molecular formula C9H7BrN2O2S B11993334 5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione

5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione

Katalognummer: B11993334
Molekulargewicht: 287.14 g/mol
InChI-Schlüssel: HBOAVTQXCGXJMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that contains an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with carbon disulfide and formaldehyde in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(3-bromophenyl)-3-(carboxymethyl)-1,3,4-oxadiazole-2(3H)-thione.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(3-chlorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione
  • 5-(3-fluorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione
  • 5-(3-methylphenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in various applications.

Eigenschaften

Molekularformel

C9H7BrN2O2S

Molekulargewicht

287.14 g/mol

IUPAC-Name

5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C9H7BrN2O2S/c10-7-3-1-2-6(4-7)8-11-12(5-13)9(15)14-8/h1-4,13H,5H2

InChI-Schlüssel

HBOAVTQXCGXJMH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C2=NN(C(=S)O2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.